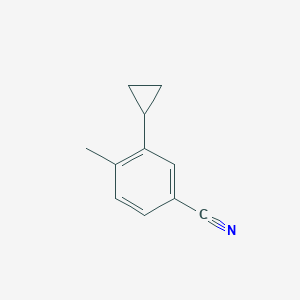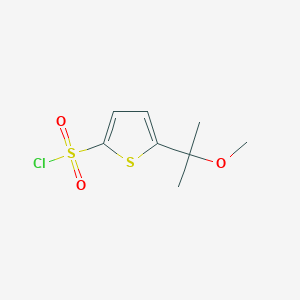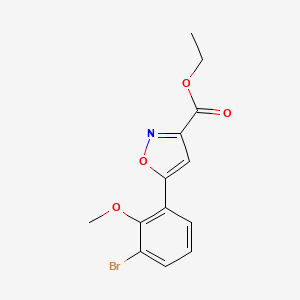
Pyrene maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene maleimide is a compound that combines the fluorescent properties of pyrene with the reactive functionality of maleimide. Pyrene is known for its ability to form excimers, which are excited-state dimers, making it useful in fluorescence-based applications. Maleimide, on the other hand, is reactive towards thiol groups, allowing for site-specific labeling of proteins and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrene maleimide typically involves the reaction of pyrene with maleic anhydride to form pyrene maleic anhydride, which is then converted to this compound through a dehydration reaction. This process can be carried out under mild conditions, often using a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrene maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions: The reaction between this compound and thiols typically occurs under mild conditions, often in aqueous or polar organic solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF). The reaction does not require a catalyst and proceeds efficiently at room temperature .
Major Products: The major product of the reaction between this compound and thiols is a thiosuccinimide adduct. This product is stable and can be used for further biochemical or biophysical studies .
Wissenschaftliche Forschungsanwendungen
Pyrene maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrene maleimide involves its ability to react with thiol groups in proteins and other biomolecules. The maleimide moiety reacts with thiols to form stable thioether bonds, while the pyrene moiety provides a fluorescent signal that can be used to monitor the reaction and study the labeled biomolecules . The formation of excimers by pyrene allows for the investigation of molecular proximities and conformational changes .
Vergleich Mit ähnlichen Verbindungen
Pyrene-4-maleimide: This compound has a flexible linker between the pyrene and maleimide, allowing for the detection of longer inter-thiol distances.
N-(1-Pyrenyl)maleimide: Another variant of pyrene maleimide used for similar applications.
Uniqueness: this compound is unique due to its combination of fluorescence and reactivity towards thiols. This dual functionality makes it a versatile tool in various fields of research, allowing for the site-specific labeling of biomolecules and the study of molecular interactions and conformational changes .
Eigenschaften
Molekularformel |
C26H22N2O3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C26H22N2O3/c29-22(27-15-16-28-23(30)13-14-24(28)31)6-2-3-17-7-8-20-10-9-18-4-1-5-19-11-12-21(17)26(20)25(18)19/h1,4-5,7-14H,2-3,6,15-16H2,(H,27,29) |
InChI-Schlüssel |
NWDNAYYVQYRCNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)



![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)





![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)



